molecular formula C18H18N4O2 B5010274 6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B5010274
M. Wt: 322.4 g/mol
InChI Key: MMLWYNFKFHZARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a chemical compound that belongs to the class of pyrido[4,3-d]pyrimidine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its interesting pharmacological properties.

Mechanism of Action

The mechanism of action of 6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its ability to inhibit the activity of CDKs and GSK-3. CDKs are a family of enzymes that play a crucial role in cell cycle regulation, while GSK-3 is involved in various cellular processes such as glycogen metabolism, gene expression, and apoptosis. Inhibition of these enzymes by this compound leads to cell cycle arrest and apoptosis, which makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to exhibit potent anti-cancer activity in various cancer cell lines. It also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments include its potent inhibitory activity against CDKs and GSK-3, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is the study of its potential applications in other areas such as agriculture and environmental science. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects.

Synthesis Methods

The synthesis of 6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves the reaction of 2-amino-4-(4-morpholinyl)pyrido[4,3-d]pyrimidine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified by column chromatography.

Scientific Research Applications

6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). This makes it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

6-(2-methylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-4-2-3-5-16(13)22-7-6-15-14(17(22)23)12-19-18(20-15)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLWYNFKFHZARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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